REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8].C(N(CC)CC)C.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>C(OCC)(=O)C.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:17][Si:18]([C:21]#[C:22][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[C:7]#[N:8])([CH3:20])[CH3:19] |^1:34,48|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
1.86 g
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Name
|
copper (I) iodide
|
Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the resultant
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
black reaction mixture at 70° C. for 1.7 h
|
Duration
|
1.7 h
|
Type
|
WASH
|
Details
|
wash with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in dichloromethane
|
Type
|
FILTRATION
|
Details
|
filter through a pad of diatomaceous earth/silica gel
|
Type
|
WASH
|
Details
|
Wash with 80:20 dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=NC=C(C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |